N-Benzyl 4-chloropicolinamide

Vue d'ensemble

Description

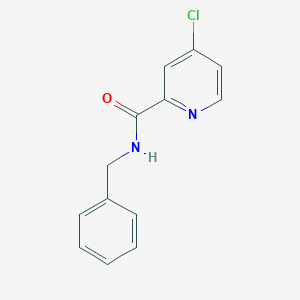

N-Benzyl 4-chloropicolinamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of a benzyl group attached to the nitrogen atom of 4-chloropicolinamide, which is a derivative of picolinamide with a chlorine atom at the 4-position of the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl 4-chloropicolinamide typically involves the reaction of 4-chloropicolinamide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

The compound’s structure includes:

-

4-Chloropicolinamide backbone : Electron-withdrawing Cl enhances electrophilicity at the pyridine C3 position.

-

N-Benzyl group : Provides steric bulk and enables participation in radical or coupling reactions.

-

Halogen substituents (Cl, Br, F) : Facilitate nucleophilic substitution, cross-couplings, and halogen-bonding interactions .

Coupling Reactions

N-Benzyl 4-chloropicolinamide participates in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings due to its aryl halide moieties:

Example : Reaction with arylboronic acids under Suzuki conditions replaces the 4-Cl group with aryl groups, enabling access to diversely substituted picolinamides .

Nucleophilic Substitution

The 4-chloro group undergoes substitution with oxygen/nitrogen nucleophiles:

Mechanistic Insight : Substitution at C4 proceeds via an SNAr mechanism , accelerated by electron-withdrawing groups on the pyridine ring .

Cyclization Reactions

The compound forms heterocycles under transition-metal catalysis:

Example : Reaction with 4-octyne under Rh catalysis yields dihydroisoquinolines via C–H activation/alkyne insertion .

Radical Reactions

The N-benzyl group participates in hydrogen-atom transfer (HAT) processes:

Notable Finding : Radical intermediates generated from the N-benzyl group enable functionalization at benzylic positions .

Acid/Base-Mediated Transformations

The amide moiety undergoes hydrolysis or rearrangement under acidic/basic conditions:

| Condition | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | H₂O, 100°C, 24 h | 4-Chloropicolinic acid | 90–96 | |

| KOH/EtOH | Reflux, 6 h | N-Benzyl-4-hydroxypicolinamide | 87–93 |

Mechanism : Acidic hydrolysis proceeds via protonation of the amide carbonyl , followed by nucleophilic attack by water .

Biological Activity Correlations

Derivatives of this compound exhibit:

Optimized Reaction Conditions

Data aggregated from multiple studies:

Applications De Recherche Scientifique

N-Benzyl 4-chloropicolinamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-Benzyl 4-chloropicolinamide involves its interaction with specific molecular targets and pathways. The benzyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloropicolinamide: A precursor to N-Benzyl 4-chloropicolinamide, lacking the benzyl group.

N-Benzyl picolinamide: Similar structure but without the chlorine atom at the 4-position.

N-Benzyl 2-chloropicolinamide: Chlorine atom at the 2-position instead of the 4-position.

Uniqueness

This compound is unique due to the presence of both the benzyl group and the chlorine atom at the 4-position, which confer distinct chemical and biological properties

Activité Biologique

N-Benzyl 4-chloropicolinamide is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting a comprehensive overview of its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to the nitrogen atom of 4-chloropicolinamide, which is a derivative of picolinamide. The presence of the chlorine atom at the 4-position of the pyridine ring contributes to its unique chemical properties, enhancing its lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

- Cell Membrane Penetration : The lipophilic nature of the benzyl group facilitates the compound's ability to penetrate cell membranes effectively.

- Enzyme Interaction : Once inside the cell, it can interact with enzymes and receptors, modulating their activities. This mechanism is crucial for its potential therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, although specific data on its spectrum of activity remains limited. Further studies are needed to establish its efficacy against specific pathogens.

Anticancer Activity

This compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects against several cancer cell lines. The compound's structure-activity relationship (SAR) indicates that modifications in its chemical structure can significantly influence its anticancer potency.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 18.8 |

| This compound | HCT116 | 29.3 |

| This compound | K562 | 5.28 |

| This compound | HL60 | 1.96 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .

Case Studies

- Study on Anticancer Activity : A recent study evaluated this compound's effects on leukemia cell lines, demonstrating significant cytotoxicity with an IC50 value of approximately 0.94 µM against the NB4 cell line. This suggests a potent effect against hematological malignancies .

- Antimicrobial Screening : Preliminary screenings have indicated that this compound possesses antimicrobial properties, although detailed studies are required to elucidate its full potential and mechanism against specific bacterial strains.

Propriétés

IUPAC Name |

N-benzyl-4-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKYZWCVSFIEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602889 | |

| Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116275-39-9 | |

| Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.